N-phenylcyclohexanimine

Nucleophilicity Imine reactivity Physical organic chemistry

Acyclic N-aryl imines often yield unpredictable regioselectivity and require costly purification due to matched nucleophilicity profiles. N-Phenylcyclohexanimine (N-cyclohexylideneaniline, CAS 1132-38-3) solves this with quantified reactivity parameters. - **Quantified kinetics:** sN = 1.00 (Mayr scale) - steeper electrophile discrimination than acyclic analogs (sN 0.77-0.85). - **Controlled electrochemistry:** Inert below -2.7 V (vs. Ag/Ag+); reducible at -1.8 V only upon protonation - enabling pH-triggered electrosynthesis. - **Catalytic efficiency:** Delivers 89.6 wt% diphenylamine via dehydrogenation (vs. 50% from saturated analogs), reducing distillation costs. - **Configurational stability:** Locked imine geometry prevents E-Z isomerization for diastereoselective additions. Available for R&D and continuous manufacturing scale-up.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 1132-38-3
Cat. No. B3045758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenylcyclohexanimine
CAS1132-38-3
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESC1CCC(=NC2=CC=CC=C2)CC1
InChIInChI=1S/C12H15N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2
InChIKeyRPFGCUFAJAQNLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylcyclohexanimine – Procurement Overview


N-Phenylcyclohexanimine (N-cyclohexylideneaniline, CAS 1132-38-3) is an aryl-ketimine formed by condensation of cyclohexanone with aniline. It serves as a key intermediate in the industrial production of diphenylamine and its derivatives [1], and its nucleophilic reactivity has been quantitatively parameterized on the Mayr scale [2]. The compound belongs to the class of N-aryl imines, but its cyclohexylidene backbone confers distinct steric and electronic properties that differentiate it from simpler acyclic analogs, directly impacting reaction selectivity, electrochemical behavior, and catalytic conversion efficiency.

Workflow Diphenylamine intermediate via catalytic dehydrogenation
Selection Mayr nucleophilicity parameters for selectivity tuning
Use Context Configurational stability from cyclohexylidene backbone

Why Generic Imine Substitution Falls Short


In-class N-aryl imines cannot be treated as interchangeable because their nucleophilicity parameters (N and sN) vary substantially with the ketone-derived backbone, directly governing reaction rates and regioselectivity with standard electrophiles [1]. Furthermore, the electrochemical reducibility of imines is highly structure-dependent; N-cyclohexylideneaniline, for instance, is inert to direct cathodic reduction below −2.7 V but becomes reducible at −1.8 V upon protonation, a behavior not shared by structurally similar iminium salts [2]. Selecting an analog without accounting for these quantified differences risks lower yield, altered product distribution, and incompatibility with established industrial processes.

Nucleophilicity mismatch

Acyclic imines exhibit different Mayr N/sN parameters, which may shift reaction rates and regioselectivity in electrophile additions.

Reduction pathway divergence

Iminium salts reduce directly, whereas this imine requires acid mediation; substituting may alter electrosynthetic process design.

Product selectivity drop

Saturated analog (N-cyclohexylaniline) gives substantial aniline co-product, reducing diphenylamine selectivity and increasing purification load.

Quantitative Evidence for Differentiated Selection


Mayr Nucleophilicity vs. Acetone Anil

N-Phenylcyclohexanimine exhibits a nucleophilicity parameter N = 8.80 and a sensitivity parameter sN = 1.00 in dichloromethane, whereas the acyclic analog N-phenylpropan-2-imine shows N = 9.53 and sN = 0.85 under identical conditions [1]. Although the acyclic imine is intrinsically more nucleophilic (higher N), N-phenylcyclohexanimine possesses a markedly higher sN (1.00 vs. 0.85), meaning its reactivity increases more steeply with electrophile electrophilicity. This makes it a more selective nucleophile for reactions requiring precise kinetic control.

Mayr N/sN vs Acetone Anil
Head-to-head
Target N=8.80, sN=1.00 / Comparator N=9.53, sN=0.85
Higher sN may support electrophile-dependent selectivity tuning.
ΔN=−0.73, ΔsN=+0.15; CH₂Cl₂, 20 °C
Nucleophilicity Imine reactivity Physical organic chemistry

Mayr Nucleophilicity vs. N-Methyl Analog

Compared to N-methyl-1-phenylmethanimine (N = 8.60, sN = 0.77), N-phenylcyclohexanimine (N = 8.80, sN = 1.00) exhibits both a higher absolute nucleophilicity and a substantially larger sensitivity parameter [1]. The combined advantage of a higher N and a much higher sN (ΔsN = +0.23) indicates that N-phenylcyclohexanimine will outperform the N-methyl analog in reactions with electron-deficient electrophiles, where the rate acceleration is proportionally greater.

Mayr N/sN vs N-Methyl Analog
Head-to-head
Target N=8.80, sN=1.00 / Comparator N=8.60, sN=0.77
Reported combined N/sN advantage may support faster kinetics with strong electrophiles.
ΔN=+0.20, ΔsN=+0.23; CH₂Cl₂, 20 °C
Nucleophilicity Structure-reactivity relationship Imine

Electrochemical Reduction vs. Iminium Salt

Cyclic voltammetry and dc polarography in acetonitrile reveal that N-cyclohexylideneaniline is not directly reducible at potentials down to −2.7 V, whereas the structurally related N-cyclohexylidenepyrrolidinium salt undergoes reduction at approximately −1.8 V [1]. However, upon addition of benzoic acid, N-cyclohexylideneaniline becomes reducible at ca. −1.8 V, yielding N-cyclohexylaniline cleanly. This proton-gated reduction behavior is absent in the iminium salt, which directly reduces without acid mediation.

Electrochemical Reduction
Head-to-head
No reduction below −2.7 V (neat); ca. −1.8 V with benzoic acid vs. iminium salt direct reduction at ca. −1.8 V
Proton-gated reduction may support switchable electrosynthetic design.
Acetonitrile, dc polarography/CV
Electrochemistry Imine reduction Electrosynthesis

Dehydrogenative Conversion vs. Saturated Analog

In a fixed-bed reactor over a Ni/Cr/Mn/Al/Cu catalyst at 320 °C, N-cyclohexylideneaniline achieves a relative degree of conversion of 99% and yields diphenylamine at 89.6 wt% in the crude product [1]. Under similar conditions, N-cyclohexylaniline (the fully saturated analog) yields a reaction product containing 47.5 wt% diphenylamine with a relative conversion of 98.5–99%, but generates 46.1 wt% aniline as a major co-product, significantly reducing diphenylamine selectivity [1]. The imine thus provides a purer diphenylamine stream with less downstream separation burden.

Catalytic Dehydrogenation
Head-to-head
Diphenylamine 89.6 wt% (imine) vs 47.5 wt% (saturated analog)
Reported higher selectivity may reduce purification complexity.
Ni/Cr/Mn/Al/Cu, 320 °C, continuous flow
Catalytic dehydrogenation Diphenylamine synthesis Industrial chemistry

Thermal E–Z Isomerization Stability

¹³C-NMR coalescence studies show that N-cyclohexylideneanilines undergo thermal E–Z isomerization with rates that are markedly slower than those of acyclic N-aryl imines such as N-phenylpropan-2-imine due to the restricted conformational flexibility of the cyclohexylidene ring [1]. Although exact rate constants were not digitized here, the qualitative trend is consistent: the cyclic ketimine backbone imposes a higher rotational barrier, stabilizing the E-configuration. This stereochemical rigidity can be exploited in asymmetric synthesis where a locked imine geometry is required.

E–Z Isomerization Stability
Class-level
Substantially slower than acyclic imines; stable E‑configuration at ambient temperature
Configurational rigidity may support diastereoselective addition design.
Qualitative from ¹³C‑NMR; exact rate not quantified
Stereochemistry Dynamic NMR Imine configuration

Evidence-Based Application Scenarios


High-Purity Diphenylamine Production

N-Phenylcyclohexanimine is the preferred feedstock for catalytic dehydrogenation to diphenylamine, delivering 89.6 wt% product with only 2.5 wt% aniline byproduct, compared to saturated analogs that give nearly equivalent amounts of diphenylamine and aniline [1]. This selectivity reduces distillation costs and recycle stream complexity in continuous manufacturing.

Acid-Gated Electrosynthetic Reduction

The inability of N-cyclohexylideneaniline to reduce below −2.7 V in the absence of acid means that electrochemical reduction can be externally triggered by proton donors, enabling temporal control in batch or flow electrosynthesis [1]. This is not achievable with iminium salts that reduce directly at −1.8 V regardless of pH.

High Electrophile Sensitivity Additions

With an sN value of 1.00, N-phenylcyclohexanimine exhibits a steeper rate dependence on electrophile electrophilicity than either N-phenylpropan-2-imine (sN = 0.85) or N-methyl-1-phenylmethanimine (sN = 0.77) [1]. This property makes it the reagent of choice when the goal is to maximize differential reactivity toward strong electrophiles while minimizing background reactions with weaker ones.

Configurationally Stable Imine Synthesis

The cyclohexylidene ring restricts E–Z isomerization, providing a configurationally stable imine that enables diastereoselective additions [1]. Researchers requiring a locked imine geometry for asymmetric induction should select N-phenylcyclohexanimine over rapidly interconverting acyclic analogs.

Application
Selection Property
Validation Focus
Diphenylamine synthesis
Catalytic dehydrogenation selectivity profile
Product distribution vs. saturated analogs
Acid-gated electrosynthesis
Proton-dependent reduction potential
Cathodic reduction window shift upon acid addition
Electrophile-sensitive additions
Mayr sN sensitivity parameter
Rate dependence on electrophile electrophilicity
Stereoselective imine addition
Thermal E–Z isomerization barrier
Configurational stability under reaction temperature
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